molecular formula C11H14O3 B14417809 1-Hydroxypropan-2-yl phenylacetate CAS No. 80550-08-9

1-Hydroxypropan-2-yl phenylacetate

Katalognummer: B14417809
CAS-Nummer: 80550-08-9
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: DXHOVHBHSDKPAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxypropan-2-yl phenylacetate is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction between phenylacetic acid and 1-hydroxypropan-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hydroxypropan-2-yl phenylacetate can be synthesized through esterification. The reaction involves the condensation of phenylacetic acid with 1-hydroxypropan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve enantioselective synthesis, which is crucial for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hydroxypropan-2-yl phenylacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Phenylacetic acid derivatives.

    Reduction: 1-Hydroxypropan-2-yl phenylmethanol.

    Substitution: Various esters and amides.

Wissenschaftliche Forschungsanwendungen

1-Hydroxypropan-2-yl phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Wirkmechanismus

The mechanism of action of 1-hydroxypropan-2-yl phenylacetate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to release phenylacetic acid and 1-hydroxypropan-2-ol. These metabolites can then participate in various biochemical pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one
  • 2-Acetoxy-1-propanol
  • Ethyl phenylacetate

Uniqueness: 1-Hydroxypropan-2-yl phenylacetate is unique due to its specific ester linkage and the presence of both hydroxyl and phenylacetate groups. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications.

Eigenschaften

CAS-Nummer

80550-08-9

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

1-hydroxypropan-2-yl 2-phenylacetate

InChI

InChI=1S/C11H14O3/c1-9(8-12)14-11(13)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI-Schlüssel

DXHOVHBHSDKPAJ-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)OC(=O)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.